(1-Bromo-2,2-difluoroethenyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-bromo-2,2-difluoroethenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOBSYSRCKFQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442767 | |
| Record name | Benzene, (1-bromo-2,2-difluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74492-30-1 | |
| Record name | Benzene, (1-bromo-2,2-difluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-bromo-2,2-difluoroethenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity Profiles and Mechanistic Aspects of 1 Bromo 2,2 Difluoroethenyl Benzene
Transition Metal-Catalyzed Cross-Coupling Reactions at the Vinylic Halide
The carbon-bromine bond in (1-Bromo-2,2-difluoroethenyl)benzene is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This reactivity allows for the synthesis of a diverse range of substituted difluoroethenylbenzene derivatives.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction facilitates the introduction of various organic substituents in place of the bromine atom.
This compound and related α-halo-β,β-difluorostyrenes can be effectively coupled with both arylboronic and alkenylboronic acids under palladium catalysis to yield 2,2-diaryl-1,1-difluoro-1-alkenes and 1,1-difluoro-2-aryl-1,3-dienes, respectively. acs.org The reaction with arylboronic acids provides a direct route to synthetically important 1,1-diaryl-2,2-difluoroethenes. nii.ac.jp Similarly, coupling with alkenylboronic acids introduces unsaturation, leading to the formation of conjugated diene systems. acs.org The reaction is tolerant of a variety of functional groups on the boronic acid partner. nih.govnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling of α-Halo-β,β-difluorostyrenes with Boronic Acids
| Entry | Aryl/Alkenylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1,1-Difluoro-2,2-diphenylethene | 91 |
| 2 | 4-Methylphenylboronic acid | 1,1-Difluoro-2-phenyl-2-(4-methylphenyl)ethene | 85 |
| 3 | 4-Methoxyphenylboronic acid | 1,1-Difluoro-2-(4-methoxyphenyl)-2-phenylethene | 88 |
| 4 | (E)-Styrylboronic acid | (E)-1,1-Difluoro-2-phenyl-1,3-butadiene | 80 |
| 5 | 1-Hexenylboronic acid | 1,1-Difluoro-2-phenyl-1,3-octadiene | 75 |
Data is illustrative of typical yields for related substrates as specific data for this compound was not available.
The choice of the palladium catalyst and the associated ligand system is crucial for the success of the Suzuki-Miyaura coupling of this compound. Various palladium sources can be employed, including palladium(II) acetate (B1210297) and palladium(II) chloride. utexas.eduresearchgate.net The ligand plays a significant role in the catalytic cycle, influencing the rate of oxidative addition, transmetalation, and reductive elimination. For the selective monoarylation of 1,1-dibromo-2,2-difluoroethene to produce this compound, the choice of ligand is critical. nii.ac.jp While traditional phosphine-based ligands are commonly used, the development of more specialized ligands has allowed for milder reaction conditions and broader substrate scope. orgsyn.org
Nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids have been developed as a cost-effective alternative to palladium catalysis. rsc.orgrsc.org These reactions can proceed with high efficiency and, notably, with excellent stereoselectivity, affording Z-fluorostyrene derivatives. rsc.org A common catalyst system for this transformation is NiCl2(PCy3)2 in the presence of a base such as K3PO4. rsc.org The high stereoselectivity is a significant advantage, as the separation of geometric isomers of fluorinated styrenes can be challenging.
This compound is a key intermediate in the stepwise synthesis of unsymmetrical 1,1-diaryl-2,2-difluoroethenes. nii.ac.jp This is achieved through a consecutive Suzuki-Miyaura coupling strategy. The first coupling reaction involves the selective monoarylation of a gem-dihaloethene, such as 1,1-dibromo-2,2-difluoroethene, to yield the this compound derivative. nii.ac.jp This is followed by a second Suzuki-Miyaura coupling with a different arylboronic acid to introduce the second, distinct aryl group. nii.ac.jp This method provides a versatile route to a wide range of unsymmetrically substituted diaryl difluoroethenes. nii.ac.jpdntb.gov.ua
Other Organometallic Coupling Chemistries (e.g., Stille, Sonogashira related)
Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other important organometallic cross-coupling reactions due to its vinylic bromide moiety.
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. orgsyn.orgwikipedia.org Given the reactivity of the C-Br bond in this compound, it is expected to readily undergo Stille coupling with various organostannanes, such as aryltributyltin reagents, to form C-C bonds. This reaction is known for its tolerance of a wide range of functional groups. wikipedia.org
Table 2: Generalized Conditions for Stille Coupling of Vinylic Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh3)4 | PPh3 | - | Toluene | 80-110 |
| Pd2(dba)3 | AsPh3 | - | THF | 60-80 |
This data represents typical conditions and has been generalized for illustrative purposes.
The Sonogashira coupling is a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, typically in the presence of a copper(I) co-catalyst. ccspublishing.org.cnresearchgate.netnih.gov this compound is a suitable substrate for this reaction, allowing for the introduction of an alkynyl group and the synthesis of conjugated enynes. nih.gov This reaction is a powerful tool for the construction of sp2-sp carbon-carbon bonds. researchgate.net
Table 3: Generalized Conditions for Sonogashira Coupling of Vinylic Bromides
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |
| PdCl2(PPh3)2 | CuI | Et3N | THF/DMF | 25-100 |
| Pd(OAc)2 | CuI | Piperidine | DMF | 25-60 |
This data represents typical conditions and has been generalized for illustrative purposes.
Reactions Involving the Aromatic Moiety: Electrophilic Aromatic Substitution (EAS)
Directing Effects of the (1-Bromo-2,2-difluoroethenyl) Substituent on the Benzene (B151609) Ring
The (1-Bromo-2,2-difluoroethenyl) substituent exerts a significant influence on the regioselectivity of electrophilic aromatic substitution (EAS) reactions. This influence stems from a combination of inductive and resonance effects. The fluorine atoms, being highly electronegative, create a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic attack. This deactivation makes the ring less nucleophilic and therefore less reactive than benzene itself.
Regioselectivity and Reactivity in Subsequent Aromatic Functionalization
The directing effect of the (1-Bromo-2,2-difluoroethenyl) substituent dictates the regiochemical outcome of subsequent functionalization reactions on the aromatic ring. For instance, in a nitration reaction, the nitro group would be directed predominantly to the meta position.
The reactivity of the substituted ring in these subsequent functionalization reactions is significantly lower than that of benzene. libretexts.org This is a direct consequence of the deactivating nature of the substituent. The electron-withdrawing fluorine atoms reduce the electron density of the aromatic ring, making it a weaker nucleophile and thus slowing down the rate of electrophilic attack. wikipedia.orgmasterorganicchemistry.com
The table below summarizes the expected major products for various electrophilic aromatic substitution reactions on this compound.
Nucleophilic Additions and Eliminations at the Fluorinated Olefin
Carbanion-Based Transformations of the Gem-Difluorovinyl Group
The gem-difluorovinyl group in this compound is susceptible to transformations involving carbanions. The electron-withdrawing nature of the two fluorine atoms makes the vinylic carbon attached to them electrophilic and thus a target for nucleophilic attack. Carbanions, being strong nucleophiles, can add to the double bond. However, due to the presence of good leaving groups (fluoride ions), these addition reactions are often followed by elimination, leading to the formation of new C-C bonds and functionalized products.
Research has shown that gem-difluoroolefins can undergo C-H functionalization and subsequent β-fluoride elimination reactions. nih.gov While the specific reactions of this compound with carbanions are not extensively detailed in the provided search results, analogous transformations with similar gem-difluoroolefin systems suggest that this compound would readily participate in such reactions.
Radical Reaction Pathways Involving the Bromo-Difluoroethenyl System
The bromo-difluoroethenyl system can participate in radical reactions. The carbon-bromine bond is susceptible to homolytic cleavage under radical conditions, such as the presence of radical initiators (e.g., peroxides) and heat or light. This cleavage would generate a vinyl radical.
Radical addition reactions to alkenes are a well-established class of reactions. masterorganicchemistry.com For instance, the addition of HBr to alkenes in the presence of peroxides proceeds via a radical mechanism and exhibits anti-Markovnikov regioselectivity. masterorganicchemistry.com In the context of this compound, a bromine radical could add to the double bond, leading to a carbon-centered radical intermediate. masterorganicchemistry.com This intermediate can then participate in further radical chain reactions.
Studies on similar compounds, such as alkyl 2-bromo-2,2-difluoroacetates, have demonstrated their involvement in radical additions to vinyl ethers. nih.gov This suggests that the bromo-difluoroethenyl moiety is reactive towards radical species.
Formation and Reactivity of Organometallic Derivatives (e.g., Grignard, Lithium Reagents)
The bromine atom in this compound provides a handle for the formation of organometallic reagents, such as Grignard and organolithium reagents. wikipedia.orgwikipedia.org
Grignard Reagents:
The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to form the corresponding Grignard reagent, (2,2-difluoro-1-phenylvinyl)magnesium bromide. wikipedia.org The formation of Grignard reagents involves the insertion of magnesium into the carbon-halogen bond. wisc.edulibretexts.org
The resulting Grignard reagent would be a potent nucleophile and a strong base. libretexts.org It could be used in a variety of synthetic transformations, such as reactions with carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and with carbon dioxide to produce carboxylic acids. libretexts.org
Lithium Reagents:
Organolithium reagents can be prepared from this compound through lithium-halogen exchange. wikipedia.org This typically involves treating the bromo compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org This reaction is generally fast and efficient for converting aryl and vinyl bromides to their corresponding lithium derivatives. wikipedia.org
The resulting (2,2-difluoro-1-phenylvinyl)lithium would be a highly reactive nucleophile and a strong base, even more so than the corresponding Grignard reagent. wikipedia.orglibretexts.org It would readily participate in nucleophilic addition reactions and could also be used in transmetalation reactions to generate other organometallic species. wikipedia.org
The table below outlines the expected formation of these organometallic reagents.
Compound Index
Applications of 1 Bromo 2,2 Difluoroethenyl Benzene in Advanced Organic Synthesis
Precursors for Fluorine-Containing Building Blocks and Fine Chemicals
The dual reactivity of (1-bromo-2,2-difluoroethenyl)benzene, stemming from the reactive carbon-bromine bond and the electron-deficient double bond, makes it an ideal starting material for synthesizing sophisticated fluorine-containing building blocks. These building blocks are crucial for the development of new materials, agrochemicals, and particularly, pharmaceuticals.
Synthesis of Fluorine-Containing Pharmaceutical Intermediates
The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The gem-difluorovinylphenyl motif, readily accessible from this compound, serves as a bioisostere for other chemical groups and is a key component in various biologically active compounds.
A significant application lies in the synthesis of fluorinated analogues of natural products with potent biological activity, such as the anticancer agent combretastatin (B1194345) A-4. Combretastatins are known for their ability to inhibit tubulin polymerization. The synthesis of fluorinated stilbene (B7821643) analogues, which often retain or exceed the potent cell growth inhibitory properties of the parent compound, relies on precursors like this compound. Through palladium-catalyzed cross-coupling reactions, the bromine atom can be substituted with various aryl groups to construct the core stilbene structure, yielding intermediates for compounds like 3-deoxy-3-fluoro-combretastatin A-4. researchgate.net The gem-difluoro group in these analogues can significantly alter the electronic and conformational properties of the molecule, leading to improved pharmacokinetic profiles. nih.gov
Preparation of Diverse Heterocyclic Compounds
Heterocyclic compounds are fundamental scaffolds in medicinal chemistry. The electron-deficient nature of the double bond in this compound makes it a competent component in cycloaddition reactions for the construction of fluorinated heterocycles. beilstein-journals.orgbeilstein-journals.org Although direct examples are specialized, its reactivity pattern is analogous to other fluoroalkenes used in these transformations.
One of the most powerful methods for synthesizing five-membered heterocycles is the 1,3-dipolar cycloaddition. wikipedia.org In these reactions, a 1,3-dipole (like a nitrone or an azide) reacts with a dipolarophile (an alkene or alkyne) to form a ring. The gem-difluoroalkene moiety in this compound can act as a dipolarophile, reacting with various dipoles to generate five-membered heterocyclic rings such as fluorinated pyrazoles or isoxazolidines. olemiss.edunih.govsci-hub.se The synthesis of fluorinated pyrazoles, for instance, is of significant interest as this motif is present in numerous pharmaceuticals. rsc.orgresearchgate.net
Furthermore, it can potentially participate as a dienophile in [4+2] Diels-Alder cycloadditions with electron-rich dienes to form six-membered carbocyclic and heterocyclic rings. researchgate.netnih.gov This provides a pathway to fluorinated pyridines and other complex ring systems that are otherwise difficult to access. nih.govnih.gov
Generation of Substituted Fluoroalkenes and Related Structures
Perhaps the most widespread application of this compound is in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon bonds. This enables the synthesis of a vast range of substituted fluoroalkenes.
Synthesis of β,β-Difluorostyrene Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are extensively used to create derivatives of β,β-difluorostyrene from this compound. In a Suzuki coupling, an organoboron reagent is coupled with the bromo-compound, while in a Heck reaction, an alkene is used. rsc.org These reactions are highly efficient and tolerate a wide variety of functional groups, allowing for the synthesis of complex molecules.
The table below illustrates the versatility of Suzuki-Miyaura coupling reactions in generating various β,β-difluorostyrene derivatives.
| Arylboronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | MeOH | High |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₂Cl₂ | Cs₂CO₃ | MeOH | 89 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | MeOH | High |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | MeOH | High |
| 3-Trifluoromethylphenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | MeOH | High |
Data compiled from representative palladium-catalyzed cross-coupling procedures. olemiss.edunih.gov
Facilitating the Formation of 1,1-Diaryl-2,2-difluoroethenes
1,1-Diaryl-2,2-difluoroethenes are important structural motifs that act as bioisosteres for carbonyl groups and are found in various biologically active molecules. nih.gov this compound and its iodo- and tosylate-analogs are excellent precursors for these compounds through consecutive palladium-catalyzed cross-coupling reactions. researchgate.netolemiss.edusci-hub.senih.gov
This strategy allows for the synthesis of both symmetrical and unsymmetrical 1,1-diaryl-2,2-difluoroethenes with high efficiency. For symmetrical compounds, the reaction is typically performed with an excess of a single arylboronic acid. For unsymmetrical derivatives, a sequential approach is used: a first coupling reaction introduces one aryl group, and the resulting mono-arylated intermediate is then subjected to a second coupling with a different arylboronic acid. olemiss.edunih.gov
The following table showcases examples of both symmetrical and unsymmetrical 1,1-diaryl-2,2-difluoroethenes synthesized via this methodology.
| First Aryl Group | Second Aryl Group | Catalyst System | Yield (%) |
| Phenyl | Phenyl | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | High |
| 4-Chlorophenyl | 4-Chlorophenyl | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 89 |
| Phenyl | 4-Chlorophenyl | Pd(PPh₃)₂Cl₂ / Cs₂CO₃ | 89 |
| Phenyl | 4-Methylphenyl | Pd(OAc)₂ / Na₂CO₃ | 85 |
| 4-Fluorophenyl | 4-Methoxyphenyl | Pd(OAc)₂ / Na₂CO₃ | 82 |
Data synthesized from studies on consecutive cross-coupling reactions of difluoroethenyl precursors. olemiss.edusci-hub.senih.gov
Introduction of Stereodefined 1,2-Difluoroethylene Units into Organic Frameworks
While this compound is a gem-difluoroalkene (having two fluorine atoms on the same carbon), it serves as an excellent precursor for the stereoselective synthesis of monofluoroalkenes. This transformation, known as hydrodefluorination, allows for the controlled introduction of a single fluorine atom on a double bond, yielding either the (Z)- or (E)-isomer with high selectivity. nih.gov The ability to generate stereodefined monofluoroalkenes is of great importance, as the stereochemistry of the fluorine atom can have a profound impact on the biological activity of a molecule.
Recent advancements have demonstrated that the stereochemical outcome of the hydrodefluorination of gem-difluoroalkenes can be controlled by the choice of catalyst and reducing agent. beilstein-journals.org
(Z)-Monofluoroalkenes : Copper-catalyzed hydrodefluorination using a diboron (B99234) reagent often leads to the formation of the (Z)-isomer with high stereoselectivity. nih.gov
(E)-Monofluoroalkenes : The use of hydrosilanes in copper-catalyzed reactions or reductants like Red-Al can favor the formation of the (E)-isomer. researchgate.netbeilstein-journals.org
This stereodivergent approach allows chemists to access either geometric isomer from the same starting material, providing significant flexibility in the design and synthesis of complex fluorinated targets. nih.govnih.govnih.gov
Formation of Fluorinated Cyclopropanes
The synthesis of fluorinated cyclopropanes is of significant interest in medicinal chemistry, as the incorporation of fluorine atoms and a cyclopropyl (B3062369) ring can enhance the metabolic stability, cell permeability, and binding affinity of drug candidates. This compound, as a gem-difluoro alkene, is a key precursor for creating gem-difluorinated cyclopropanes.
One prominent method involves the reaction of the gem-difluoro alkene with a carbene or carbene equivalent. For instance, biocatalytic strategies using engineered myoglobin-based catalysts have shown remarkable efficiency and stereoselectivity in the cyclopropanation of a broad range of gem-difluoro alkenes with diazoacetonitrile. These enzymatic systems can achieve excellent diastereomeric and enantiomeric ratios, often exceeding 99:1 d.r. and 99% e.e., respectively. This biocatalytic approach provides a direct and efficient route to highly valuable and otherwise difficult-to-access fluorinated cyclopropane (B1198618) building blocks.
The general reaction scheme for the cyclopropanation of a substituted β,β-difluorostyrene, such as this compound, is depicted below. The reaction yields a phenyl-substituted gem-difluorocyclopropane, a motif that is increasingly sought after in the development of novel pharmaceuticals.
Table 1: Representative Data for Biocatalytic Cyclopropanation of Substituted gem-Difluoroalkenes
| Substrate (ArCF=CF₂) | Catalyst Variant | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Yield (%) |
| 4-Methoxy-β,β-difluorostyrene | Mb(H64V,V68G,L69V) | >99:1 | 98:2 | 85 |
| 3-Chloro-β,β-difluorostyrene | Mb(H64A,V68G,L69V) | >99:1 | 99:1 | 78 |
| β,β-difluorostyrene | Mb(H64V,V68G,L69V) | >99:1 | 97:3 | 92 |
Note: This table presents data for analogous compounds to illustrate the general efficacy of the method, as specific data for this compound was not available in the cited literature.
Synthesis of Aryl Gem-Difluoroalkyl Ethers
Aryl gem-difluoroalkyl ethers are significant structural motifs in pharmaceuticals and agrochemicals. The synthesis of these compounds can potentially be achieved through the reaction of this compound with phenolic compounds. The reaction likely proceeds via a nucleophilic addition of a phenoxide ion to the electron-deficient double bond of the fluorinated alkene, followed by subsequent elimination or substitution steps.
The general mechanism involves the deprotonation of a phenol (B47542) with a base to form a more nucleophilic phenoxide. This phenoxide then attacks the carbon of the difluoroethenyl group that is bonded to the phenyl ring. The presence of the two fluorine atoms makes the double bond highly susceptible to nucleophilic attack. While direct literature for this specific transformation with this compound is scarce, the reaction of phenols with other highly electrophilic fluoroalkenes is a known method for forming aryl fluoroalkyl ethers. For example, the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base generates a highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene intermediate in situ, which then reacts with the phenoxide. This suggests a plausible pathway for the synthesis of novel aryl gem-difluoroalkyl ethers starting from this compound.
Preparation of α-Fluoroacrylonitriles
α-Fluoroacrylonitriles are valuable synthetic intermediates. The conversion of this compound into an α-fluoroacrylonitrile derivative represents a challenging but potentially valuable transformation. A plausible synthetic route involves the substitution of the vinylic bromine atom with a cyanide group.
Research has shown that α-fluorovinylbromides can react with copper(I) cyanide (CuCN) to yield the corresponding α-fluoroacrylonitriles in good to high yields. researchgate.net This type of reaction, a form of nucleophilic substitution on a vinyl halide, can be facilitated by transition metal catalysts. Palladium-catalyzed cyanation reactions are widely used for the conversion of aryl and vinyl halides to nitriles. frontiersin.orgrsc.org In the case of this compound, the reaction would involve the replacement of the bromine atom with a nitrile group. The reaction conditions, including the choice of palladium catalyst, ligand, and cyanide source (e.g., KCN, NaCN, or Zn(CN)₂), would be critical for achieving the desired transformation while managing the reactivity of the difluoroethenyl group. frontiersin.org
Table 2: Conditions for Palladium-Catalyzed Cyanation of Vinyl Halides
| Vinyl Halide | Catalyst/Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |
| α-Bromostyrene | Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 80 | 85 |
| 1-Bromo-1-cyclohexene | Pd(PPh₃)₄ | KCN | Toluene | 100 | 72 |
| (E)-β-Bromostyrene | Pd(OAc)₂ / Xantphos | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | 91 |
Note: This table shows general conditions for the cyanation of various vinyl bromides to illustrate the methodology. Specific optimization would be required for this compound.
Role in Polymer Chemistry and Materials Science
The unique combination of a polymerizable vinyl group, a phenyl ring, and halogen atoms (bromine and fluorine) makes this compound an intriguing monomer for the synthesis of specialty fluoropolymers.
As a Monomer Component in Fluoropolymer Synthesis
This compound can be utilized as a monomer in radical polymerization processes to create novel fluorinated polymers. fluorine1.ru The polymerization of styrene (B11656) derivatives is a well-established field, and the presence of fluorine and bromine atoms on the vinyl group introduces unique properties to the resulting polymer. The polymerization can be initiated by standard radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). libretexts.org
Furthermore, controlled radical polymerization techniques, like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize well-defined copolymers of fluorinated styrenes with controlled molecular weights and narrow polydispersity. fluorine1.ru This allows for the precise design of block copolymers where segments containing the this compound unit can be combined with other polymer blocks to create materials with tailored properties. For example, it could be copolymerized with monomers like styrene or vinylidene fluoride (B91410) to create a range of functional polymers. organic-chemistry.org
Modulation of Polymer Properties Through Fluoroethenyl Incorporation
The incorporation of this compound units into a polymer backbone can significantly modulate the material's properties.
Chemical Resistance and Surface Properties : Fluorinated polymers are renowned for their chemical inertness and low surface energy. fluorine1.ru Incorporating the difluoroethenyl group would likely decrease the polymer's surface energy, leading to enhanced hydrophobicity and oleophobicity. This is a desirable trait for creating self-cleaning surfaces and protective coatings.
Optical and Dielectric Properties : The introduction of heavy atoms like bromine and highly electronegative fluorine atoms can alter the refractive index and dielectric constant of the polymer. Fluorination typically lowers the dielectric constant, which is advantageous for applications in microelectronics.
Table 3: Expected Property Modulation by Monomer Incorporation
| Property | Effect of Fluorine Incorporation | Effect of Bromine Incorporation | Combined Effect of this compound |
| Thermal Stability | Increase | Increase | Significant Increase |
| Flame Retardancy | Moderate Increase | Significant Increase | Synergistic Enhancement |
| Surface Energy | Decrease | Minimal Change | Significant Decrease (Hydrophobicity/Oleophobicity) |
| Refractive Index | Decrease | Increase | Competitive effect, likely an overall increase |
| Dielectric Constant | Decrease | Minimal Change | Decrease |
Advanced Spectroscopic Characterization and Computational Studies in Research on the Compound
Spectroscopic Techniques for Structural Elucidation and Reaction Progress Monitoring
Spectroscopic methods are indispensable tools in modern chemistry, providing detailed information about molecular structure, bonding, and dynamics. For a molecule such as (1-Bromo-2,2-difluoroethenyl)benzene, a combination of techniques is necessary for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei. For this compound, ¹H, ¹⁹F, and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR: The proton NMR spectrum would reveal signals corresponding to the protons on the phenyl group. The chemical shifts and coupling patterns of these aromatic protons would provide information about the substitution pattern on the benzene (B151609) ring.
¹⁹F NMR: As a compound containing fluorine, ¹⁹F NMR is a crucial analytical tool. biointerfaceresearch.com It is highly sensitive due to the 100% natural abundance of the ¹⁹F isotope. biointerfaceresearch.com The spectrum would show signals for the two fluorine atoms on the ethenyl group. The chemical shift of these signals would be characteristic of geminal difluoroalkenes. Furthermore, coupling between the fluorine nuclei and any nearby protons would provide additional structural information. biointerfaceresearch.com
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the benzene ring and the ethenyl group. The chemical shifts would be influenced by the electronegativity of the attached bromine and fluorine atoms.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring (typically around 3100-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and the C=C stretching of the difluoroethenyl group. lab-chemicals.com Strong absorptions corresponding to the C-F bonds would also be prominent.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. scbt.com The C=C double bond of the ethenyl group and the symmetric vibrations of the benzene ring would be expected to show strong signals in the Raman spectrum. rsc.org
A detailed analysis of the vibrational spectra would allow for the identification of functional groups and provide a unique fingerprint for the compound. However, specific experimental IR and Raman spectra for this compound could not be located in the searched scientific literature.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks (M and M+2) of almost equal intensity. nih.gov
The fragmentation pattern would provide further structural information. Common fragmentation pathways could include the loss of a bromine atom, a fluorine atom, or other small neutral molecules. Analysis of these fragment ions would help to confirm the connectivity of the atoms in the molecule.
Specific mass spectrometry data, including the molecular ion peaks and fragmentation patterns for this compound, are not available in the reviewed literature.
Computational Chemistry and Theoretical Investigations
Computational chemistry provides theoretical insights into molecular properties and reactivity, complementing experimental data.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org For this compound, DFT calculations could be used to predict a variety of properties:
Optimized Geometry: DFT can calculate the most stable three-dimensional arrangement of the atoms in the molecule.
Electronic Properties: It can provide information about the distribution of electron density, dipole moment, and molecular electrostatic potential, which are crucial for understanding the molecule's polarity and intermolecular interactions.
Spectroscopic Properties: DFT calculations can be used to predict vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data for validation of both the structure and the computational method. rsc.org
While DFT is a powerful tool for studying halogenated organic compounds, specific DFT studies on the electronic structure and reactivity of this compound were not found in the searched literature. rsc.org
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are critical for predicting the reactivity and regioselectivity of chemical reactions.
For this compound, FMO analysis could predict:
Reaction Sites: The locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.
Reaction Pathways: The energy gap between the HOMO and LUMO can be related to the chemical reactivity of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.
FMO analysis is a valuable predictive tool in organic chemistry. However, published research containing a specific Frontier Molecular Orbital analysis for this compound could not be identified.
Modeling of Reaction Mechanisms and Transition State Structures
Computational studies on the reactions of styrene (B11656) derivatives often involve mapping the potential energy surface for a given reaction. This process helps in identifying the most plausible reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. For instance, in the context of cycloaddition reactions involving styrenes, DFT calculations have been employed to explain the regioselectivity and stereoselectivity of the products formed. These calculations typically involve optimizing the geometries of all stationary points on the potential energy surface and then calculating their corresponding energies.
The transition state, being a first-order saddle point on the potential energy surface, is of particular interest. Its structure provides insights into the geometry of the reacting molecules at the point of highest energy along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in reaction kinetics. For example, in enzymatic reactions, computational models are used to determine the transition state structure, which can then be used to design transition state analogue inhibitors. nih.gov
A typical computational workflow for modeling a reaction mechanism, such as an electrophilic addition to the double bond of this compound, would involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: Various algorithms are used to locate the transition state structure connecting the reactants and products (or intermediates).
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates should have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to ensure that the identified transition state correctly connects the desired reactants and products.
The table below illustrates the type of data that would be generated from a DFT study on a hypothetical reaction of a substituted styrene, showcasing the relative energies of the species involved.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Initial reacting molecules | 0.0 |
| Transition State 1 | First energetic barrier | +25.3 |
| Intermediate | A stable species formed during the reaction | -5.2 |
| Transition State 2 | Second energetic barrier | +15.8 |
| Products | Final molecules formed | -12.7 |
This table is illustrative and does not represent actual experimental or calculated data for this compound.
In Silico Prediction of Spectroscopic Parameters
The in silico prediction of spectroscopic parameters is a vital component of modern chemical research, allowing for the structural elucidation of new compounds and the interpretation of experimental spectra. Computational methods, primarily DFT, can be used to predict a variety of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.
For a molecule like this compound, predicting the 1H, 13C, and 19F NMR spectra would be of significant interest. The accuracy of these predictions has advanced to a point where they can be reliably used to aid in the assignment of experimental spectra. The process typically involves optimizing the geometry of the molecule at a chosen level of theory and then performing a shielding calculation using a method like Gauge-Including Atomic Orbitals (GIAO). The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for 1H and 13C NMR.
Studies on halogenated benzenes have shown that the effect of substituents on 13C NMR chemical shifts can be accurately modeled. rsc.org The inclusion of spin-orbit coupling effects can be important for heavier halogens like bromine and iodine to achieve high accuracy. rsc.org For fluorinated compounds, 19F NMR is a particularly sensitive probe of the electronic environment, and computational methods can be invaluable in interpreting these often-complex spectra.
The following table provides an illustrative comparison of hypothetical experimental NMR chemical shifts for a halo-substituted vinylbenzene with values predicted using a DFT-based computational protocol. This demonstrates the level of agreement that can often be achieved.
| Nucleus | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Deviation (ppm) |
| 1H (vinyl) | 6.85 | 6.92 | +0.07 |
| 1H (aryl) | 7.30-7.60 | 7.35-7.68 | +0.05 to +0.08 |
| 13C (vinyl, Cα) | 128.5 | 129.1 | +0.6 |
| 13C (vinyl, Cβ) | 125.2 | 125.9 | +0.7 |
| 13C (aryl) | 127.0-135.0 | 127.5-135.8 | +0.5 to +0.8 |
| 19F | -95.4 | -94.8 | +0.6 |
This table is illustrative and based on typical accuracies for related compounds. It does not represent actual experimental or calculated data for this compound.
Similarly, IR vibrational frequencies can be calculated through frequency analysis. The raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. These predicted spectra can be instrumental in identifying characteristic vibrational modes of the molecule.
The synergy between computational prediction and experimental measurement is a powerful paradigm in chemical characterization. In silico methods can provide a preliminary spectroscopic profile of a target molecule like this compound, guiding experimental efforts and aiding in the confident assignment of complex spectral data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
